N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide
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Description
N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15691181 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Supramolecular Structures
Research on derivatives of methane-, benzene-, and toluenesulfonamide has explored their molecular and supramolecular structures, highlighting the significance of sulfonamide derivatives in understanding ligand-metal coordination and their potential applications in the design of new materials and catalysts (Danielle L Jacobs et al., 2013).
Green Chemistry Applications
Sulfonamide derivatives have also been explored for their green chemistry applications. For example, the synthesis of specific sulfonamide derivatives has been studied for its green metric evaluation, offering a more environmentally friendly approach to chemical synthesis and highlighting the role of these compounds in sustainable chemistry practices (Rohidas Gilbile et al., 2017).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the structural analysis of sulfonamide compounds like N-(2,3-Dichlorophenyl)methanesulfonamide has been critical in understanding drug design and biological activity. These studies contribute to the development of new drugs and therapeutic agents by elucidating the interaction mechanisms at the molecular level (B. Gowda et al., 2007).
Metal-Free C-C Bond Formation
The role of sulfonamide derivatives in facilitating metal-free approaches for C-C bond formation has been highlighted, showcasing their importance in organic synthesis. Such research points to the utility of these compounds in developing novel synthetic methodologies that are less reliant on metal catalysts, which is beneficial for reducing costs and environmental impact (Om P. S. Patel et al., 2016).
Ionic Liquid Applications
Studies on sulfonamide derivatives in the context of ionic liquids have revealed their significant impact on gas solubility and interactions, contributing to advancements in areas such as gas purification, storage, and separation technologies (J. Anthony et al., 2005).
Properties
IUPAC Name |
N-[(3S,4R)-1-(2-methyl-3H-benzimidazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-10(2)13-8-21(9-16(13)20-25(4,23)24)17(22)12-5-6-14-15(7-12)19-11(3)18-14/h5-7,10,13,16,20H,8-9H2,1-4H3,(H,18,19)/t13-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYYZCLZUJGINR-XJKSGUPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C(C3)NS(=O)(=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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